4-ACETYL-5-(3,4-DIMETHOXYPHENYL)-1-HEXYL-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
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Overview
Description
4-Acetyl-5-(3,4-dimethoxyphenyl)-1-hexyl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-5-(3,4-dimethoxyphenyl)-1-hexyl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with hexylamine to form an intermediate Schiff base, which is then cyclized to form the pyrrole ring. The acetyl and hydroxy groups are introduced through subsequent acetylation and hydroxylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-5-(3,4-dimethoxyphenyl)-1-hexyl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a diol.
Substitution: Formation of demethylated derivatives.
Scientific Research Applications
4-Acetyl-5-(3,4-dimethoxyphenyl)-1-hexyl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-acetyl-5-(3,4-dimethoxyphenyl)-1-hexyl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one involves its interaction with various molecular targets. The compound’s hydroxy and acetyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The methoxy groups contribute to its antioxidant properties by scavenging free radicals .
Comparison with Similar Compounds
Similar Compounds
- 4-Acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-Acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
4-Acetyl-5-(3,4-dimethoxyphenyl)-1-hexyl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hexyl chain enhances its lipophilicity, making it more suitable for applications in lipid environments .
Properties
IUPAC Name |
3-acetyl-2-(3,4-dimethoxyphenyl)-1-hexyl-4-hydroxy-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5/c1-5-6-7-8-11-21-18(17(13(2)22)19(23)20(21)24)14-9-10-15(25-3)16(12-14)26-4/h9-10,12,18,23H,5-8,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXXONBAVQJPQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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